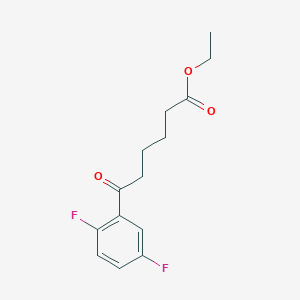

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate

Description

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is an ester derivative featuring a hexanoate backbone substituted with a 2,5-difluorophenyl ketone group.

Properties

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGGEVCXQIMYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645622 | |

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-18-9 | |

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl 6-oxohexanoate Derivatives

A well-documented method for preparing ethyl 6-oxohexanoate derivatives involves the use of monoethyl adipate as a starting material. For example, ethyl 6-chloro-6-oxohexanoate is synthesized by reacting monoethyl adipate with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst under controlled temperature conditions (40–100°C) in an organic solvent such as toluene or ethyl acetate. The reaction proceeds over 1–10 hours, followed by solvent removal and vacuum distillation to isolate the product with high yield and purity.

| Parameter | Details |

|---|---|

| Starting material | Monoethyl adipate |

| Reagent | Bis(trichloromethyl) carbonate |

| Catalyst | Organic amine (e.g., N,N-dimethylformamide) |

| Solvent | Toluene, ethyl acetate, or mixtures |

| Temperature | 40–100°C |

| Reaction time | 1–10 hours |

| Post-treatment | Solvent evaporation, vacuum distillation (17 mmHg, 128–130°C) |

| Yield | Up to 92.5% |

| Purity | ~98.8% |

This method is notable for its safety, cost-effectiveness, and minimal waste generation compared to traditional methods using thionyl chloride.

Introduction of the 2,5-Difluorophenyl Group

The 2,5-difluorophenyl substituent can be introduced via several strategies:

- Direct coupling : Using a 2,5-difluorophenyl halide or boronic acid derivative in a cross-coupling reaction (e.g., Suzuki coupling) with an appropriate halogenated ethyl 6-oxohexanoate intermediate.

- Friedel-Crafts acylation : Acylation of 2,5-difluorobenzene with ethyl 6-oxohexanoate or its activated derivatives under Lewis acid catalysis.

- Nucleophilic substitution : If the 6-position of the hexanoate is halogenated (e.g., 6-chloro), nucleophilic aromatic substitution with 2,5-difluorophenyl nucleophiles can be employed.

While specific protocols for the 2,5-difluorophenyl variant are scarce, analogous compounds such as ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate have been characterized, suggesting similar synthetic approaches.

Multi-step Synthesis Example for Related Compounds

For ethyl 6-oxo-6-phenylhexanoate, a related compound, a multi-step synthesis involves:

- Reaction of ethylene dibromide with tetrahydrofuran under inert atmosphere.

- Subsequent palladium-catalyzed coupling steps using Pd(OH)2/C in solvents like N,N-dimethylformamide, tetrahydrofuran, or toluene at mild temperatures (25–35°C) over extended periods (up to 71 hours).

This approach can be adapted for fluorinated phenyl derivatives by substituting the phenyl precursor with the corresponding fluorinated aromatic compound.

Comparative Analysis of Preparation Methods

Research Findings and Considerations

- The use of bis(trichloromethyl) carbonate as a reagent in the presence of organic amine catalysts offers a safer and more efficient alternative to traditional chlorination methods for preparing key intermediates like ethyl 6-chloro-6-oxohexanoate, which can be further functionalized.

- Fluorinated aromatic esters such as ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate are valuable in medicinal chemistry due to the influence of fluorine atoms on metabolic stability and biological activity.

- The choice of solvent and catalyst significantly affects reaction efficiency and product purity. Common solvents include toluene, ethyl acetate, and tetrahydrofuran.

- Purification typically involves solvent evaporation followed by vacuum distillation under controlled temperature and pressure to isolate the ester with high purity.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. Preparation of ethyl 6-chloro-6-oxohexanoate | Monoethyl adipate + bis(trichloromethyl) carbonate + organic amine catalyst; 40–80°C, 4–8 h; toluene or ethyl acetate solvent | Formation of activated intermediate | High yield (up to 92.5%), high purity |

| 2. Introduction of 2,5-difluorophenyl group | Cross-coupling or nucleophilic substitution with 2,5-difluorophenyl derivative; Pd catalyst or other suitable catalyst; inert atmosphere | Attachment of fluorinated aromatic ring | Formation of target compound |

| 3. Purification | Solvent removal, vacuum distillation (17 mmHg, 128–130°C) | Isolation of pure ester | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(2,5-difluorophenyl)-6-oxohexanoic acid, while reduction could produce 6-(2,5-difluorophenyl)-6-hydroxyhexanoate.

Scientific Research Applications

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the 2,5-difluorophenyl group can enhance binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogens vs. Methoxy Groups

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate differs from methoxy-substituted analogs (e.g., Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate) in electronic and steric profiles:

- Electron-withdrawing vs.

- Synthetic yields: Methoxy analogs achieve high esterification yields (94%) under acidic methanol reflux , whereas halogenated analogs may require modified conditions due to reduced nucleophilicity.

Positional Isomerism: 2,5-Difluoro vs. Other Substitution Patterns

The 2,5-difluoro substitution contrasts with analogs like 2,3-dimethoxy or 2,4-dimethoxy derivatives (). Positional differences influence:

- Crystallinity and melting points : 2,5-Dimethoxy analogs form solids (m.p. 75–77°C) , while halogenated esters may exhibit lower melting points due to reduced symmetry.

- Biological activity: Thiadiazole- or morpholine-containing analogs (e.g., Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate) demonstrate enhanced bioavailability, suggesting fluorinated variants could be optimized for drug delivery .

Functional Group Modifications

- Reduction products: Methyl 6-(2,5-dimethoxyphenyl)hexanoate (33% yield via Zn/HCl reduction) lacks the ketone group, altering polarity and metabolic stability compared to the ketone-containing parent compound .

Biological Activity

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula and a molecular weight of approximately 284.26 g/mol. The compound features a hexanoate backbone with an oxo group at the sixth position and a difluorophenyl substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of fluorine atoms increases the compound's lipophilicity and binding affinity to biological receptors or enzymes. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects such as:

- Inhibition of Enzymatic Activity : The keto group can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The difluorophenyl moiety may enhance selectivity towards specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, preliminary results suggest an IC50 value in the range of 15-25 µg/mL against HepG2 human hepatocellular carcinoma cells, indicating moderate potency.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 12 |

| Candida albicans | 8 |

These results indicate that this compound possesses significant antibacterial and antifungal activities.

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on cell proliferation in cancer models. The results indicated that treatment with this compound led to a reduction in cell viability by up to 60% in treated groups compared to controls .

- Antimicrobial Efficacy : A comprehensive review documented the antimicrobial activity of similar compounds, highlighting that derivatives with fluorinated groups often show enhanced activity against resistant bacterial strains . The study noted that this compound had comparable efficacy to standard antibiotics.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound effectively binds to active sites, potentially inhibiting key enzymatic functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.